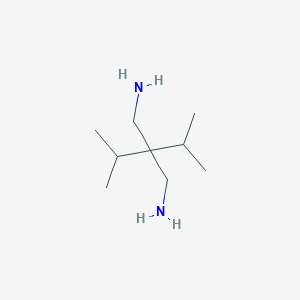
2,2-Di(propan-2-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Di(propan-2-yl)propane-1,3-diamine, also known as DIPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPD is a diamine with two isopropyl groups attached to the nitrogen atoms, making it a highly branched compound.
Mécanisme D'action
The mechanism of action of 2,2-Di(propan-2-yl)propane-1,3-diamine is not well understood, but it is believed to act as a nucleophile in various chemical reactions. 2,2-Di(propan-2-yl)propane-1,3-diamine can form metal complexes by coordinating with metal ions through its nitrogen atoms. The isopropyl groups attached to the nitrogen atoms can also provide steric hindrance, which can affect the reactivity of 2,2-Di(propan-2-yl)propane-1,3-diamine.
Biochemical and Physiological Effects:
There are limited studies on the biochemical and physiological effects of 2,2-Di(propan-2-yl)propane-1,3-diamine. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. 2,2-Di(propan-2-yl)propane-1,3-diamine can be used as a building block for the synthesis of biocompatible materials and drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Di(propan-2-yl)propane-1,3-diamine has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities and used as a building block for the synthesis of various compounds. However, 2,2-Di(propan-2-yl)propane-1,3-diamine is highly reactive and can be difficult to handle due to its branched structure and steric hindrance.
Orientations Futures
There are several future directions for the research on 2,2-Di(propan-2-yl)propane-1,3-diamine. One potential area of research is the development of new synthetic methods for 2,2-Di(propan-2-yl)propane-1,3-diamine and its derivatives. Another area of research is the investigation of the properties of 2,2-Di(propan-2-yl)propane-1,3-diamine metal complexes and their potential applications in catalysis and material science. Additionally, 2,2-Di(propan-2-yl)propane-1,3-diamine can be used as a building block for the synthesis of new dendrimers with potential applications in drug delivery and nanotechnology.
Méthodes De Synthèse
The synthesis of 2,2-Di(propan-2-yl)propane-1,3-diamine involves the reaction of propane-1,3-diamine with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction results in the formation of 2,2-Di(propan-2-yl)propane-1,3-diamine as a colorless liquid with a boiling point of 210-212°C. The yield of 2,2-Di(propan-2-yl)propane-1,3-diamine can be improved by using excess isopropyl alcohol and removing the water formed during the reaction.
Applications De Recherche Scientifique
2,2-Di(propan-2-yl)propane-1,3-diamine has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and material science. 2,2-Di(propan-2-yl)propane-1,3-diamine can be used as a ligand in coordination chemistry to form metal complexes with interesting properties. It has been shown to be an effective chiral ligand for the enantioselective synthesis of various compounds. 2,2-Di(propan-2-yl)propane-1,3-diamine can also be used as a building block for the synthesis of dendrimers, which are highly branched and symmetric molecules with potential applications in drug delivery and nanotechnology.
Propriétés
Numéro CAS |
127526-22-1 |
|---|---|
Nom du produit |
2,2-Di(propan-2-yl)propane-1,3-diamine |
Formule moléculaire |
C9H22N2 |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,2-di(propan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-7(2)9(5-10,6-11)8(3)4/h7-8H,5-6,10-11H2,1-4H3 |
Clé InChI |
QZEZWQOLKWEDBT-UHFFFAOYSA-N |
SMILES |
CC(C)C(CN)(CN)C(C)C |
SMILES canonique |
CC(C)C(CN)(CN)C(C)C |
Synonymes |
1,3-Propanediamine, 2,2-bis(1-methylethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



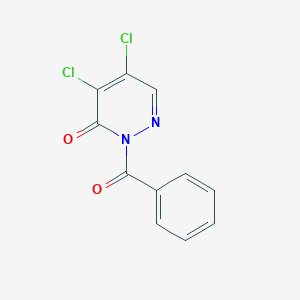


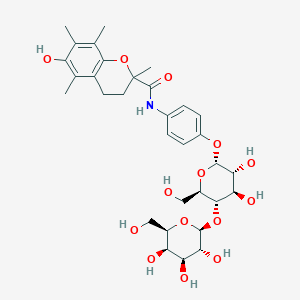

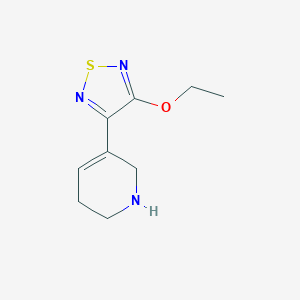

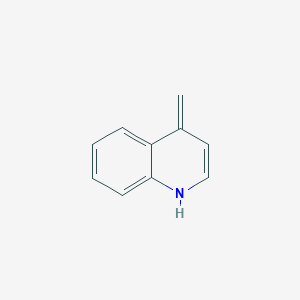

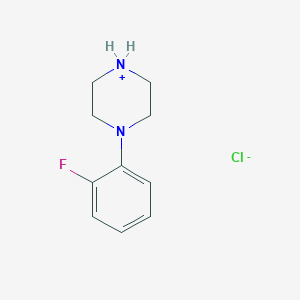

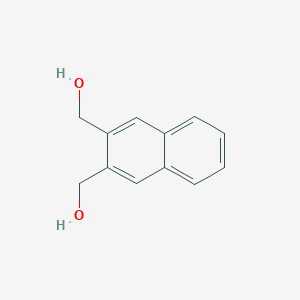
![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)
